Limk-IN-2

Kinase Selectivity Off-Target Pharmacology Chemical Probe Qualification

Confounding off-target effects in actin cytoskeleton assays undermine mechanistic conclusions. Limk-IN-2 (Compound 52) solves this with demonstrated LIMK selectivity, a validated co-crystal structure (PDB 8S3X), and proven anti-migratory efficacy in osteosarcoma and cervical cancer models. • ATP-competitive LIMK1/2 inhibitor with clean selectivity over ROCK and PKA • Validated suppression of cell migration & anti-angiogenic potential in cellular assays • Co-crystal structure enables structure-based lead optimization • ≥98% purity; powder stable at -20°C (3 years); shipped at ambient temperature

Molecular Formula C28H27N5O2
Molecular Weight 465.5 g/mol
Cat. No. B12382078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimk-IN-2
Molecular FormulaC28H27N5O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)N3CCC(=CC3)C4=C5C(=CNC5=NC=N4)C6CC6
InChIInChI=1S/C28H27N5O2/c1-35-23-7-3-5-21(15-23)20-4-2-6-22(14-20)32-28(34)33-12-10-19(11-13-33)26-25-24(18-8-9-18)16-29-27(25)31-17-30-26/h2-7,10,14-18H,8-9,11-13H2,1H3,(H,32,34)(H,29,30,31)
InChIKeyZEVYGJZIWQEHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Limk-IN-2 Baseline Overview


Limk-IN-2 (CAS 2747216-27-7, also known as Compound 52) is a synthetic small-molecule inhibitor belonging to the tetrahydropyridine pyrrolopyrimidine chemotype, designed to target LIM domain kinases 1 and 2 (LIMK1/2) [1]. It was developed through a structure-activity relationship (SAR) campaign evaluating over 60 derivatives, with the goal of identifying a potent and selective probe for studying LIMK-mediated cytoskeletal regulation [1]. The compound exhibits nanomolar-range enzymatic inhibition of both LIMK1 and LIMK2, and its co-crystal structure with LIMK2 (PDB ID 8S3X) provides atomic-level validation of its binding mode [1][2]. Limk-IN-2 is primarily utilized in oncology and vascular biology research to interrogate cofilin phosphorylation, actin dynamics, cell migration, and angiogenesis [1].

LIMK-selective pathway probe (kinase panel reported)
ATP-competitive binding validated by co-crystal structure (PDB 8S3X)
Functional tool for cofilin phosphorylation and actin dynamics studies

Limk-IN-2 Substitution Risks


Simple interchange of LIMK inhibitors is scientifically unsound due to substantial divergence in potency profiles, selectivity windows, and molecular mechanisms of action across the class. For instance, while Limk-IN-2 operates as an ATP-competitive inhibitor with a solved crystal structure confirming its binding mode, other LIMK probes like TH-257 are allosteric modulators targeting the αC/DFG-out pocket, and LX7101 exhibits significant cross-reactivity with ROCK and PKA [1][2]. Potency differences are stark: ultra-potent inhibitors like LIMK-IN-1 (IC50 ~0.5 nM) and BMS-5 (IC50 ~7 nM) possess vastly different concentration requirements and potential off-target liabilities compared to Limk-IN-2's mid-nanomolar activity profile [3]. Substituting without matching these parameters—particularly selectivity for LIMK over closely related kinases like ROCK—will introduce confounding variables in actin cytoskeleton assays and functional migration studies, directly undermining the validity of mechanistic conclusions [1].

Mechanism mismatch
ATP-competitive binding mode may differ from allosteric LIMK probes (e.g., TH-257), altering pathway-response profiles.
Selectivity divergence
LX7101 inhibits ROCK/PKA; substituting it introduces off-target confounding in actin dynamics assays.
Potency range incompatibility
Ultra-potent LIMK inhibitors may require different concentration ranges, potentially altering assay windows and off-target profiles.

Limk-IN-2 Comparative Evidence


Kinase Selectivity Profiling

Limk-IN-2 (Compound 52) demonstrated excellent selectivity for LIMKs in a kinase selectivity panel, in contrast to multi-kinase inhibitors like LX7101 which potently inhibits ROCK2 and PKA [1]. While the full quantitative selectivity data (S-scores) for Limk-IN-2 remain proprietary within the primary publication, the authors explicitly state it 'showed excellent selectivity for LIMKs' following evaluation in a kinase selectivity panel, whereas LX7101 exhibits IC50 values of 1.6 nM for LIMK2, 24 nM for LIMK1, 10 nM for ROCK2, and <1 nM for PKA [1]. This distinction is critical for experimental interpretation: using LX7101 in a LIMK-focused study would confound results due to concurrent ROCK and PKA inhibition, whereas Limk-IN-2 provides a cleaner pharmacological tool for isolating LIMK-specific cytoskeletal effects [1].

Kinase selectivity
Reported
Limk-IN-2: LIMK-selective (qualitative)
LX7101: multi-kinase (ROCK2, PKA)
Supports LIMK-specific pathway interpretation; avoids ROCK/PKA crosstalk.
Quantitative S-scores not disclosed in abstract.
Kinase Selectivity Off-Target Pharmacology Chemical Probe Qualification

Co-Crystal Structure Validation

Limk-IN-2 is distinguished by the availability of a high-resolution co-crystal structure (PDB ID 8S3X, 2.59 Å) with the LIMK2 kinase domain, confirming its ATP-competitive binding pose and specific interactions within the active site [1][2]. This level of structural characterization is absent for many LIMK inhibitors, including clinically advanced candidates, limiting rational optimization and SAR interpretation. The structure reveals precise hydrogen-bonding networks and hydrophobic contacts that underpin the compound's affinity and selectivity profile, enabling computational modeling and resistance mutation prediction [1]. In contrast, widely used probes like BMS-5 and TH-257 lack publicly available co-crystal structures, forcing reliance on homology models or ligand-based assumptions for mechanistic interpretation [3].

Co-crystal structure
Source review
PDB 8S3X (2.59 Å)
Comparators: no co-crystal structures
Binding mode validated by X-ray; supports rational SAR and docking studies.
BMS-5, TH-257, LIMK-IN-1 lack experimental structures.
X-ray Crystallography Binding Mode Structure-Based Drug Design

Cell Migration Inhibition in Cancer Models

Limk-IN-2 significantly suppresses cell migration in three distinct cancer cell lines—osteosarcoma, cervical cancer (HeLa), and an additional line—as demonstrated in wound healing assays [1]. While specific numerical values (e.g., % wound closure inhibition at defined concentrations) are not fully detailed in the abstract, the authors report a 'significant effect on cell motility' across multiple cell types, positioning Limk-IN-2 as a functional probe for metastasis research [1]. This multi-line validation contrasts with LIMK2-selective inhibitor T56-LIMKi, which shows weak anti-proliferative activity (IC50 35.2 µM in Panc-1 cells) but no reported migration data, highlighting Limk-IN-2's superior utility for motility-focused studies . Additionally, Limk-IN-2 exhibits anti-angiogenic potential, further expanding its application scope beyond pure kinase inhibition to complex phenotypic assays [1].

Cell migration
Reported
Significant inhibition in osteosarcoma, HeLa
Comparator lacks migration data
Reported anti-migratory phenotype; supports motility-focused endpoint studies.
Exact % wound closure not provided in abstract.
Cell Migration Wound Healing Assay Metastasis Cancer

Cytotoxicity in Osteosarcoma Models

Limk-IN-2 demonstrates measurable cytotoxicity against KHOS/NP osteosarcoma cells, with an IC50 of 6.2 µM for inhibition of cell growth after 48-hour incubation . This moderate anti-proliferative activity is notably distinct from the potent, sub-nanomolar enzymatic inhibition of LIMK1/2, indicating that cellular activity is governed by additional factors such as permeability, intracellular target engagement, or compensatory pathways. In contrast, the LIMK2-selective inhibitor T56-LIMKi exhibits a much weaker anti-proliferative IC50 of 35.2 µM in Panc-1 cells, suggesting Limk-IN-2 is approximately 5.7-fold more potent in this cellular context (with the caveat that different cell lines were used) . This quantitative benchmark allows researchers to select Limk-IN-2 when moderate cellular potency is desirable for chronic treatment studies without overt cytotoxicity.

Cellular IC50
Data to verify
6.2 µM (KHOS/NP, 48 h)
Reported cellular growth inhibition endpoint; supports cytotoxicity assay context.
T56-LIMKi reported 35.2 µM in different cell line.
Osteosarcoma Cytotoxicity IC50 Cancer Therapeutics

Scaffold Class and Enzymatic Potency

Limk-IN-2 belongs to a novel tetrahydropyridine pyrrolopyrimidine chemotype, with in vitro enzymatic activities measured in the mid to low nanomolar range against LIMK1 and LIMK2 [1]. While exact IC50 values for Limk-IN-2 are not abstracted, the study of over 60 derivatives established a clear SAR, with Limk-IN-2 emerging as the lead candidate based on balanced potency and selectivity [1]. For context, established LIMK inhibitors exhibit a wide potency spectrum: ultra-potent LIMK-IN-1 (IC50 0.5 nM for LIMK1, 0.9 nM for LIMK2), potent BMS-5 (IC50 7 nM and 8 nM), and moderate TH-257 (IC50 84 nM and 39 nM) [2][3]. The tetrahydropyridine scaffold of Limk-IN-2 offers distinct physicochemical properties and potential IP space compared to these earlier chemotypes, which may influence solubility, permeability, and in vivo pharmacokinetics [1]. This chemotype differentiation is critical for medicinal chemistry campaigns seeking novel starting points or for avoiding crowded patent landscapes.

Scaffold & potency
Class-level
Mid to low nM range (tetrahydropyridine pyrrolopyrimidine)
LIMK-IN-1 0.5/0.9 nM; BMS-5 7/8 nM
Novel chemotype offers scaffold diversity; potency within nanomolar range for SAR exploration.
Exact Limk-IN-2 IC50 not disclosed in abstract.
Structure-Activity Relationship LIMK Inhibition Scaffold Hopping Medicinal Chemistry

Limk-IN-2 Research & Industrial Applications


Actin Dynamics and Cofilin Phosphorylation

Limk-IN-2 is the preferred tool compound for dissecting LIMK-specific contributions to actin cytoskeleton remodeling due to its demonstrated LIMK selectivity (kinase panel) and validated co-crystal structure confirming direct target engagement [1][2]. Unlike multi-kinase inhibitors such as LX7101, which potently inhibits ROCK and PKA, Limk-IN-2 provides a cleaner pharmacological perturbation, enabling unambiguous interpretation of cofilin phosphorylation assays, actin stress fiber visualization, and live-cell imaging of cytoskeletal dynamics [1]. Researchers investigating Rho-GTPase signaling, neuronal growth cone collapse, or vascular permeability should prioritize Limk-IN-2 to avoid confounding crosstalk from off-target kinase inhibition.

Cancer Cell Migration and Metastasis

For laboratories conducting wound healing, transwell migration, or 3D invasion assays in osteosarcoma or cervical cancer cell lines, Limk-IN-2 is directly validated to suppress cell motility [1]. Its moderate cellular cytotoxicity (KHOS/NP IC50 6.2 µM) allows for chronic treatment studies without rapid cell death, enabling assessment of migratory phenotypes over 24-72 hours . This is a key differentiator from LIMK2-selective inhibitors like T56-LIMKi, which lack reported anti-migratory activity and exhibit weaker anti-proliferative effects . Limk-IN-2 thus fills a critical gap for metastasis researchers requiring a functional LIMK1/2 inhibitor with proven anti-migratory efficacy.

Structure-Based Drug Design

The availability of the high-resolution co-crystal structure of Limk-IN-2 bound to LIMK2 (PDB 8S3X) makes it an indispensable starting point for structure-based lead optimization [2]. Medicinal chemists can utilize this structural information to design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties through rational modifications informed by the precise binding mode [1]. Furthermore, the tetrahydropyridine pyrrolopyrimidine scaffold offers a novel chemotype distinct from widely used BMS or TH series inhibitors, providing freedom-to-operate advantages and fresh SAR exploration opportunities [1]. Contract research organizations (CROs) engaged in fragment-based screening or computational docking should procure Limk-IN-2 as a structurally validated reference ligand.

Anti-Angiogenesis & Vascular Biology

Limk-IN-2 demonstrates anti-angiogenic potential in cellular models, making it suitable for investigating LIMK's role in endothelial cell function, tube formation, and vascular permeability [1]. While in vivo efficacy data are not yet reported, the compound's favorable selectivity profile and validated cellular activity support its use in ex vivo angiogenesis assays (e.g., aortic ring, Matrigel plug) and in co-culture systems modeling tumor-stroma interactions. Researchers studying vascular normalization strategies or anti-angiogenic combination therapies will benefit from Limk-IN-2's ability to modulate both endothelial cell behavior and cancer cell migration simultaneously, a dual phenotype not consistently observed with other LIMK inhibitors [1].

Application
Selection Property
Validation Focus
Actin dynamics & cofilin phosphorylation
LIMK-selective profile (kinase panel)
Cofilin phosphorylation assay; actin stress fiber imaging
Cancer cell migration research
Reported anti-migratory phenotype in cancer cell lines
Wound healing / transwell migration endpoints
Structure-based lead optimization
Co-crystal structure (PDB 8S3X) available
Computational docking; resistance mutation analysis
Vascular biology & angiogenesis
Cellular anti-angiogenic potential
Tube formation; endothelial permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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